

Application Notes and Protocols for MBE Synthesis of AlGaInP Solar Cells

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Compound of Interest

Compound Name: Aluminum;gallium

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This document provides detailed application notes and protocols for the synthesis of Aluminum Gallium Indium Phosphide (AlGaInP) semiconductor alloys using Molecular Beam Epitaxy (MBE) for application in high-efficiency solar cells.

Introduction

$(\text{Al}_x\text{Ga}_{1-x})_{0.51}\text{In}_{0.49}\text{P}$ (AlGaInP) is a quaternary semiconductor material with a tunable direct bandgap ranging from approximately 1.9 eV to 2.2 eV, making it an excellent candidate for the top sub-cell in multi-junction solar cells.[1][2] Its lattice parameter can be matched to that of Gallium Arsenide (GaAs), allowing for the epitaxial growth of high-quality, low-defect heterostructures. Molecular Beam Epitaxy (MBE) offers precise control over the composition, thickness, and doping of the epitaxial layers at the atomic level, which is crucial for fabricating high-performance photovoltaic devices. However, the growth of Al-containing compounds like AlGaInP by MBE presents challenges, primarily related to oxygen incorporation, which can act as non-radiative recombination centers and degrade device performance.[1][3] This document outlines the protocols to mitigate these challenges and achieve high-efficiency AlGaInP solar cells.

Experimental Protocols

Substrate Preparation

A pristine substrate surface is critical for high-quality epitaxial growth. The following protocol is for the preparation of a GaAs (100) substrate:

- **Solvent Cleaning:** The substrate is sequentially cleaned in ultrasonic baths of trichloroethylene, acetone, and methanol for 5-10 minutes each to remove organic contaminants.
- **Chemical Etching:** The substrate is then etched in a solution of $\text{H}_2\text{SO}_4:\text{H}_2\text{O}_2:\text{H}_2\text{O}$ (e.g., 5:1:1 ratio) for 1-2 minutes to remove the native oxide and a thin layer of the substrate, followed by a deionized (DI) water rinse.
- **Drying:** The substrate is dried using high-purity nitrogen gas.
- **Mounting:** The cleaned substrate is mounted onto a molybdenum sample holder using indium solder, ensuring good thermal contact.
- **Loading:** The mounted substrate is immediately loaded into the MBE system's load-lock chamber to minimize re-oxidation.

MBE Growth of AlGaInP Solar Cell Structure

The following is a representative protocol for the growth of a p-i-n AlGaInP solar cell structure on a p-type GaAs substrate. The growth process is monitored in-situ using Reflection High-Energy Electron Diffraction (RHEED) to ensure crystalline quality.[\[4\]](#)[\[5\]](#)

- **Substrate Deoxidation:** The substrate is transferred to the growth chamber and heated to approximately 580-620 °C under an arsenic (As_4) flux to desorb the native oxide. The transition from a diffuse to a streaky RHEED pattern indicates a clean, atomically flat surface.[\[6\]](#)
- **Buffer Layer Growth:** A p-type GaAs buffer layer (approximately 150 nm) is grown at a substrate temperature of ~580 °C to provide a smooth and defect-free surface for subsequent layers.
- **Back Surface Field (BSF) Layer Growth:** A p-type AlInP layer (approximately 50 nm) is grown to create a potential barrier for minority carriers, reducing recombination at the back surface.

- **Base Layer Growth:** The p-type AlGaInP base layer (absorber layer, approximately 1 μm) is grown. The substrate temperature is typically lowered to a range of 460-490 $^{\circ}\text{C}$ to facilitate phosphorus incorporation and minimize oxygen contamination.[1] The V/III beam equivalent pressure ratio is maintained around 10-15.[2]
- **Emitter Layer Growth:** An n-type AlGaInP emitter layer (approximately 100 nm) is grown under similar conditions as the base layer.
- **Window Layer Growth:** A wider bandgap n-type AlInP window layer (approximately 20 nm) is grown to passivate the emitter surface and reduce surface recombination.
- **Contact Layer Growth:** A heavily doped n^+ -GaAs contact layer (approximately 50 nm) is grown to facilitate the formation of a low-resistance ohmic contact.
- **Cool Down:** After growth, the substrate is cooled down under an arsenic overpressure to prevent surface degradation.

Post-Growth Device Fabrication

- **Photolithography for Mesa Definition:** Standard photolithography techniques are used to pattern the solar cell mesas.[7][8] A photoresist is spun onto the wafer, exposed to UV light through a photomask defining the device areas, and then developed.
- **Wet Chemical Etching:** The mesa structures are created by wet chemical etching.
 - The n^+ -GaAs contact layer is selectively removed using a solution like $\text{H}_3\text{PO}_4\text{:H}_2\text{O}_2\text{:H}_2\text{O}$ (1:1:25).[9]
 - The AlGaInP and AlInP layers are then etched down to the p-type buffer layer using a selective etchant such as a mixture of HCl and H_3PO_4 (e.g., 4:1 ratio).[3]
- **Ohmic Contact Deposition:**
 - **Front (n-type) Contact:** A metal stack, for example Ti/Au or a transparent conductive oxide, is deposited on the n^+ -GaAs contact layer using electron beam evaporation or sputtering, followed by a lift-off process.[10][11]

- Back (p-type) Contact: A metal stack such as Ti/Pt/Au is deposited on the backside of the p-type GaAs substrate.
- Annealing: The wafer undergoes a rapid thermal annealing (RTA) step at approximately 700-800 °C. This critical step improves the material quality of the MBE-grown AlGaInP, reduces defect densities, and enhances the minority carrier lifetime, leading to improved solar cell performance.^{[1][2]}
- Anti-Reflection Coating (ARC) Deposition: A dual-layer ARC, such as MgF₂/ZnS, is deposited on the front surface to minimize reflection and maximize light absorption.

Data Presentation

MBE Growth Parameters for a ~2.0 eV AlGaInP Solar Cell

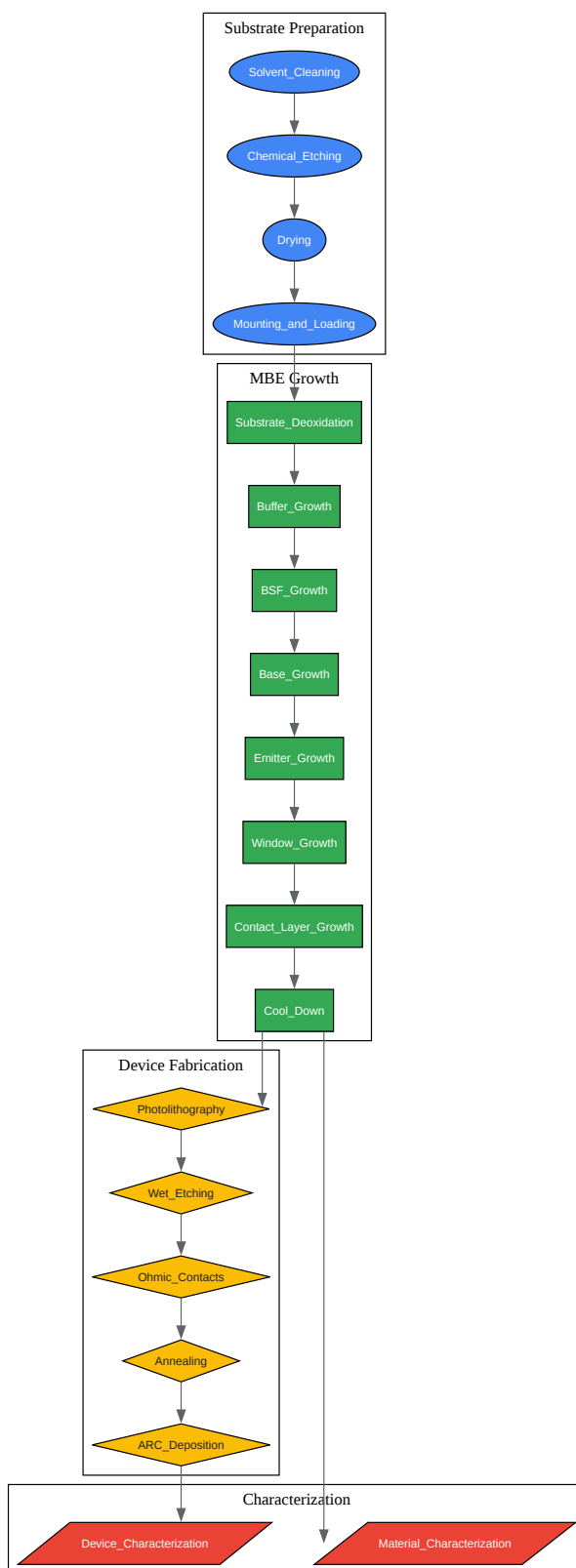
Layer	Material	Thickness (nm)	Dopant	Doping Conc. (cm ⁻³)	Growth Temp. (°C)	V/III Ratio
Contact	n ⁺ -GaAs	50	Si	1 x 10 ¹⁹	~580	>10
Window	n-AlInP	20	Si	2 x 10 ¹⁷	460 - 490	~10-15
Emitter	n-AlGaInP	100	Si	2 x 10 ¹⁸	460 - 490	~10-15
Base	p-AlGaInP	1000	Be	1 x 10 ¹⁷	460 - 490	~10-15
BSF	p-AlInP	50	Be	2 x 10 ¹⁸	460 - 490	~10-15
Buffer	p-GaAs	150	Be	5 x 10 ¹⁸	~580	>10
Substrate	p-GaAs	-	-	-	-	-

Performance of MBE-Grown AlGaInP Solar Cells with RTA

The following table summarizes the performance of AlGaInP solar cells with different bandgaps after rapid thermal annealing (RTA).^[2]

Bandgap (eV)	Jsc (mA/cm ²)	Voc (V)	Fill Factor (%)	Efficiency (%)
2.02	10.1	1.50	83.0	14.3 (with ARC)
2.09	8.5	1.56	82.5	-
2.19	6.2	1.64	81.0	-

Visualizations



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Caption: Experimental workflow for AlGaInP solar cell synthesis and fabrication.

Front Contact (Ti/Au)

Anti-Reflection Coating (MgF₂/ZnS)

n⁺-GaAs Contact Layer

n-AlInP Window

n-AlGaInP Emitter

p-AlGaInP Base (Absorber)

p-AlInP Back Surface Field

p-GaAs Buffer

p-GaAs Substrate

Back Contact (Ti/Pt/Au)

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Caption: Layer structure of a typical AlGaInP solar cell.

Characterization Protocols

Material Characterization

- Reflection High-Energy Electron Diffraction (RHEED): In-situ monitoring of crystal growth, providing real-time information on surface reconstruction and growth mode.[4][5] A streaky pattern indicates two-dimensional layer-by-layer growth, which is desirable for high-quality films.[6]
- High-Resolution X-ray Diffraction (HRXRD): Ex-situ analysis to determine the crystalline quality, alloy composition, and lattice mismatch with the substrate.
- Photoluminescence (PL): Measurement of the bandgap energy and assessment of the material's optical quality. Higher PL intensity generally correlates with lower defect density.
- Secondary Ion Mass Spectrometry (SIMS): Used to determine the doping profiles and measure the concentration of impurities, particularly oxygen, which is detrimental to AlGaInP performance.[1][12]

Device Characterization

- Current-Voltage (I-V) Measurements: Performed under simulated AM1.5G solar illumination to determine the key solar cell parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and conversion efficiency (η).
- Quantum Efficiency (QE): Measures the ratio of collected charge carriers to incident photons at a specific wavelength. Internal Quantum Efficiency (IQE) is calculated by correcting for reflection losses and provides insight into the carrier collection efficiency within the device.
- Electroluminescence (EL): Analysis of the light emitted from the device under forward bias, which can be used to identify defects and spatial inhomogeneities.

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